Sulfasalazine-d3,15N
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Overview
Description
Sulfasalazine-d3,15N is a deuterated and nitrogen-15 labeled derivative of sulfasalazine. Sulfasalazine itself is a well-known anti-inflammatory drug used primarily in the treatment of rheumatoid arthritis and ulcerative colitis. The deuterated and nitrogen-15 labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of sulfasalazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfasalazine-d3,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the sulfasalazine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and nitrogen-15 labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic labeling and ensure the purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Sulfasalazine-d3,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Sulfasalazine-d3,15N is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of sulfasalazine.
Biology: Employed in studies to understand the biological effects and interactions of sulfasalazine at the molecular level.
Medicine: Used in research to develop new therapeutic strategies for inflammatory diseases.
Industry: Utilized in the development of new formulations and delivery systems for sulfasalazine
Mechanism of Action
The mechanism of action of Sulfasalazine-d3,15N is similar to that of sulfasalazine. It involves the inhibition of various inflammatory molecules, including leukotrienes and prostaglandins. Sulfasalazine and its metabolites, mesalazine and sulfapyridine, inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Mesalazine: An active metabolite of sulfasalazine, used primarily in the treatment of inflammatory bowel diseases.
Sulfapyridine: Another metabolite of sulfasalazine, known for its antibacterial properties.
Sulfasalazine-d4: A deuterated version of sulfasalazine without the nitrogen-15 labeling
Uniqueness
Sulfasalazine-d3,15N is unique due to its dual isotopic labeling with deuterium and nitrogen-15. This makes it particularly valuable in research studies that require precise tracking of the compound’s metabolic pathways and interactions. The isotopic labeling also allows for more accurate quantification and analysis in various experimental setups .
Properties
Molecular Formula |
C18H14N4O5S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2,4,5-trideuterio-6-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i6D,9D,11D,21+1 |
InChI Key |
NCEXYHBECQHGNR-QAZVUGBBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)[2H])C(=O)O)O)[2H] |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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